Belotecan Hydrochloride

Small-cell lung cancer Relapsed/refractory SCLC Overall survival

Belotecan hydrochloride (CKD-602, Camtobell) is the preferred camptothecin analogue for SCLC and ovarian cancer research, demonstrating superior overall survival (13.2 vs 8.2 months; HR=0.69) and disease control (85% vs 70%; p=0.030) vs topotecan in randomized trials. As an active species—not a prodrug—it eliminates inter-patient variability from carboxylesterase activation and UGT1A1 polymorphisms, ensuring reproducible PK/PD data. With 3-fold greater topoisomerase I potency (IC50 0.119 vs 0.33 μg/mL) and validated anti-invasive activity in cervical cancer (46.7% reduction, p=0.01), belotecan is essential for SCLC/PDX, PRROC, and metastasis models. Procure research-grade belotecan hydrochloride now.

Molecular Formula C25H28ClN3O4
Molecular Weight 470.0 g/mol
CAS No. 213819-48-8
Cat. No. B1667921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBelotecan Hydrochloride
CAS213819-48-8
Synonyms7-(2-(N-isopropylamino)ethyl)camptothecin
belotecan
belotecan hydrochloride
CKD 602
CKD-602
CKD602
Molecular FormulaC25H28ClN3O4
Molecular Weight470.0 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O.Cl
InChIInChI=1S/C25H27N3O4.ClH/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22;/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3;1H/t25-;/m0./s1
InChIKeySJKBXKKZBKCHET-UQIIZPHYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Belotecan Hydrochloride (CAS 213819-48-8) Procurement Guide: Camptothecin-Class Topoisomerase I Inhibitor with Differentiated Clinical Profile


Belotecan hydrochloride (CKD-602, trade name Camtobell) is a semi-synthetic camptothecin analogue that acts as a DNA topoisomerase I inhibitor, stabilizing the cleavable complex and inducing lethal DNA strand breaks in proliferating cancer cells [1]. Approved in South Korea since 2003 for small-cell lung cancer (SCLC) and ovarian cancer, belotecan exhibits approximately 3-fold higher potency against topoisomerase I than topotecan (IC50: 0.119 vs. 0.33 μg/mL) and maintains potency comparable to camptothecin itself . The compound is formulated as a water-soluble hydrochloride salt for intravenous administration, with established dosing at 0.5 mg/m²/day for five consecutive days in 3-week cycles [2].

Why Belotecan Hydrochloride Cannot Be Generically Substituted with Topotecan or Irinotecan in Scientific and Clinical Research


Despite sharing the camptothecin-derived topoisomerase I inhibitory mechanism with topotecan and irinotecan, belotecan hydrochloride demonstrates distinct pharmacological and clinical differentiation that precludes direct substitution in research or therapeutic applications. While all three agents stabilize the topoisomerase I-DNA cleavable complex, belotecan exhibits a unique combination of higher intrinsic enzyme inhibitory potency (3-fold greater than topotecan), distinct pharmacokinetic profile with an 8.55–11.2 hour elimination half-life, and divergent clinical outcomes including superior overall survival in randomized head-to-head trials [1]. Unlike irinotecan, which requires carboxylesterase-mediated conversion to the active SN-38 metabolite, belotecan is administered as the active species, eliminating the inter-patient variability associated with prodrug activation and UGT1A1 polymorphism-driven toxicity [2]. Substitution based solely on class membership would disregard the quantitative differences in potency, safety profile, and survival outcomes validated in Phase 2b randomized controlled trials, thereby compromising research reproducibility and clinical validity [3].

Belotecan Hydrochloride Quantitative Evidence Guide: Differentiated Efficacy and Safety Data for Procurement Decision-Making


Superior Overall Survival in Relapsed Small-Cell Lung Cancer: Direct Head-to-Head Phase 2b Randomized Trial Data

In a randomized Phase 2b trial comparing belotecan (0.5 mg/m², days 1-5, 3-week cycles) versus topotecan (1.5 mg/m², same schedule) in 164 patients with sensitive-relapsed SCLC, belotecan demonstrated significantly longer median overall survival (13.2 months) compared to topotecan (8.2 months), representing a 5.0-month absolute survival advantage and a 31% reduction in risk of death (HR=0.69, 95% CI: 0.48-0.99) [1].

Small-cell lung cancer Relapsed/refractory SCLC Overall survival

Significantly Higher Disease Control Rate in Relapsed SCLC: Quantitative Response Differentiation from Topotecan

In the same Phase 2b SCLC trial, belotecan achieved a disease control rate (DCR) of 85% compared to 70% for topotecan (p=0.030), while the objective response rate (ORR) was 33% versus 21% (p=0.09) [1]. Additionally, significantly more belotecan recipients completed all six planned treatment cycles (53% vs. 35%, p=0.022), indicating superior tolerability and treatment adherence [1].

Disease control rate Response rate Small-cell lung cancer

Extended Overall Survival in Recurrent Ovarian Cancer: Phase 2b Trial Evidence with 13-Month Survival Advantage in Per-Protocol Population

In a randomized Phase 2b trial of 270 patients with recurrent ovarian cancer (platinum-sensitive or platinum-resistant), belotecan (0.5 mg/m²) achieved a median overall survival of 39.7 months in the per-protocol (PP) population compared to 26.6 months for topotecan (1.5 mg/m²) (p=0.034), a 13.1-month absolute survival advantage [1]. In platinum-resistant recurrent ovarian cancer (PRROC), the adjusted hazard ratio for OS was 0.499 (95% CI: 0.255-0.977), representing a 50.1% reduction in mortality risk [1].

Ovarian cancer Platinum-resistant Overall survival

3-Fold Higher Topoisomerase I Inhibitory Potency Relative to Topotecan: Enzymatic IC50 Differentiation

Belotecan inhibits topoisomerase I with an IC50 of 0.119 μg/mL, which is approximately 3-fold more potent than topotecan (IC50 = 0.33 μg/mL) and essentially equipotent to camptothecin itself (IC50 = 0.123 μg/mL) . This intrinsic enzymatic potency advantage translates to lower effective dosing: the clinical dose of belotecan (0.5 mg/m²/day) is one-third the dose of topotecan (1.5 mg/m²/day) used in the same regimens [1].

Topoisomerase I inhibition Enzymatic IC50 Camptothecin potency

Superior Antiproliferative Activity in Cervical Cancer Cell Lines: Comparative IC50 Data Against Topotecan

In comparative cytotoxicity assays across multiple cervical cancer cell lines, belotecan consistently exhibited lower IC50 values than topotecan, indicating superior antiproliferative potency. In SiHa cells, belotecan showed significantly greater inhibition of basement membrane invasion (36.9% invasion rate vs. 83.6% for topotecan at 0.5 μM, p=0.01) and significantly higher apoptosis induction (48.5% vs. 34.3% at 5.0 μM, p=0.001) [1].

Cervical cancer IC50 comparison Cell viability

Distinct Pharmacokinetic Profile: Extended Half-Life and Favorable Clearance Characteristics

Belotecan demonstrates an elimination half-life ranging from 8.55 ± 2.12 hours to 11.2 hours in clinical studies, with a plasma clearance of 5.78 ± 1.32 L/h when administered with cisplatin [1]. The compound exhibits a protein-binding fraction of 53-87% and 33.1-50.3% renal clearance, with approximately 9.5% excreted via the hepatobiliary system . This PK profile differs notably from irinotecan, which requires enzymatic conversion to SN-38 and demonstrates high inter-patient variability due to UGT1A1 polymorphisms [2].

Pharmacokinetics Half-life Clearance

Belotecan Hydrochloride Application Scenarios: Evidence-Backed Research and Industrial Use Cases


Preclinical and Translational Research in Relapsed Small-Cell Lung Cancer (SCLC) Models

Belotecan hydrochloride is the preferred camptothecin analogue for SCLC research protocols based on Level II evidence demonstrating superior overall survival (13.2 vs. 8.2 months; HR=0.69) and disease control (85% vs. 70%; p=0.030) compared to topotecan [1]. Researchers developing SCLC xenograft models or patient-derived xenografts (PDX) should select belotecan to align with the clinical evidence base showing survival advantage in sensitive-relapsed disease, particularly in models representing patients aged <65 years with extensive-stage disease or ECOG performance status 1-2, where the survival benefit is most pronounced [1].

Ovarian Cancer Research Programs Targeting Platinum-Resistant Disease

For ovarian cancer research, particularly platinum-resistant recurrent ovarian cancer (PRROC), belotecan offers a validated survival advantage over topotecan (39.7 vs. 26.6 months in the per-protocol population, p=0.034) with a 50.1% reduction in mortality risk (HR=0.499) [2]. Procurement of belotecan is indicated for studies evaluating second-line monotherapy, combination regimens with platinum agents, or sequential therapy following PARP inhibitor progression, as the compound has demonstrated activity against both platinum-sensitive and platinum-resistant tumors in multiple Phase II studies [3].

Cervical Cancer Invasion and Metastasis Research Models

Investigators studying cervical cancer invasion and metastasis should prioritize belotecan over topotecan based on in vitro evidence of significantly superior anti-invasive activity (46.7% absolute reduction in invasion rate at 0.5 μM, p=0.01) and enhanced apoptosis induction (14.2% absolute increase at 5.0 μM, p=0.001) in SiHa cervical cancer cells [4]. These quantitative differences support belotecan procurement for transwell invasion assays, 3D spheroid models, and in vivo metastasis studies where inhibition of basement membrane penetration is a critical experimental endpoint.

Pharmacokinetic and Drug-Drug Interaction Studies Requiring Predictable Active Drug Exposure

For pharmacokinetic/pharmacodynamic (PK/PD) modeling and drug-drug interaction (DDI) studies, belotecan offers a distinct advantage over irinotecan due to its administration as the active species rather than a prodrug. The compound's well-characterized elimination half-life (8.55-11.2 hours), plasma clearance (5.78 L/h), and renal/hepatobiliary excretion ratios (33-50% renal, ~9.5% biliary) [5] enable more reproducible experimental designs by eliminating the confounding variability of carboxylesterase-mediated activation and UGT1A1 polymorphism-driven glucuronidation that complicate irinotecan-based studies. This makes belotecan particularly suitable for combination therapy research and translational PK studies requiring precise exposure control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Belotecan Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.